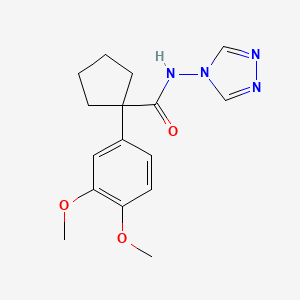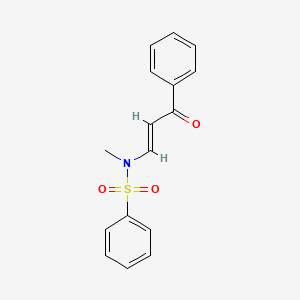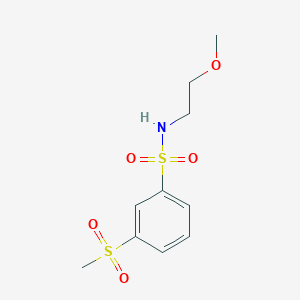
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mécanisme D'action
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cell proliferation and survival, this compound has also been shown to modulate the immune microenvironment, leading to increased infiltration of T-cells and natural killer cells into the tumor site. This immune modulation may contribute to the efficacy of this compound in treating B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide has several advantages for use in laboratory experiments. It is highly selective for BTK, with minimal off-target effects, making it a suitable tool for studying B-cell receptor signaling. This compound is also available in high purity and can be easily synthesized, making it readily accessible for research purposes. However, this compound has limitations in terms of its pharmacokinetic properties, including poor solubility and bioavailability, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for the research and development of 1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide. One area of interest is the combination of this compound with other agents, such as immune checkpoint inhibitors, to enhance its antitumor activity and immune modulatory effects. Another area of focus is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound in the treatment of B-cell malignancies.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of BTK with promising antitumor activity in preclinical models of B-cell malignancies. Its mechanism of action involves the inhibition of B-cell receptor signaling, leading to decreased cell proliferation and increased apoptosis. This compound has advantages for use in laboratory experiments, but its pharmacokinetic limitations may restrict its clinical utility. Future research directions include combination therapies and the development of this compound analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide involves a series of reactions starting from 3,4-dimethoxybenzaldehyde and 1,2,4-triazole-3-carboxylic acid. The final step involves the coupling of the cyclopentanecarboxylic acid derivative with the triazole moiety, resulting in the formation of this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and MCL.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-13-6-5-12(9-14(13)23-2)16(7-3-4-8-16)15(21)19-20-10-17-18-11-20/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDJGVUNPDEHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NN3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346099.png)



![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)

![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5346156.png)
![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5346163.png)

![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)
